1-Cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol (CAS: 612837-86-2), commonly designated as SR-16430, is a selective, small-molecule non-peptide antagonist of the nociceptin/orphanin FQ (NOP/ORL1) receptor [1]. Characterized by its achiral 4-arylpiperidin-4-ol core and a lipophilic cyclooctylmethyl N-substituent, this compound is primarily procured as a pharmacological reference standard and assay tool. It exhibits a distinct 10-fold binding selectivity for the NOP receptor over the closely related μ-opioid receptor (MOR) . In preclinical procurement, SR-16430 is prioritized for its ability to cleanly isolate NOP-mediated signaling pathways in complex neuropharmacological models, offering a structurally streamlined and highly reproducible alternative to more complex, chiral benzimidazolone-based antagonists [1].
Substituting SR-16430 with generic opioid antagonists (like naloxone) or mixed-action ligands (such as SR-16435) introduces critical assay confounding, as these alternatives fail to selectively isolate NOP receptor activity from μ-opioid receptor (MOR) responses [1]. Furthermore, utilizing more complex, chiral NOP antagonists like J-113397 introduces stereochemical purity dependencies that can cause batch-to-batch variability in large-scale screening [2]. Procuring the exact 1-cyclooctylmethyl-4-(3-trifluoromethyl-phenyl)-piperidin-4-ol scaffold ensures an achiral, highly stable baseline that guarantees reproducible antagonism of nociceptin-induced behaviors without the off-target MOR activation or formulation complexities associated with alternative in-class substitutes [1].
SR-16430 demonstrates a calculated 10-fold selectivity for the NOP (ORL1) receptor over the μ-opioid receptor (MOR), effectively blocking NOP-mediated physiological responses without residual opioid activation . In comparative functional assays, while the structurally related analog SR-16435 acts as a mixed NOP/MOR partial agonist that decreases global activity, co-administration of SR-16430 successfully and selectively reverses this NOP-driven behavioral suppression [1]. Unlike non-selective antagonists such as naloxone, which only block MOR-mediated antinociception and fail to reverse NOP activity, SR-16430 provides the targeted NOP blockade required to isolate specific nociceptinergic pathways [1].
| Evidence Dimension | Receptor Functional Antagonism and Selectivity |
| Target Compound Data | SR-16430 (Selective NOP reversal; 10-fold NOP/MOR selectivity) |
| Comparator Or Baseline | Naloxone (Fails to block NOP) / SR-16435 (Mixed agonist) |
| Quantified Difference | 10-fold selectivity margin for NOP over MOR; complete reversal of NOP-induced activity suppression |
| Conditions | In vivo behavioral assays (global activity suppression reversal) and in vitro binding models |
Procuring a quantified selective antagonist is essential for researchers needing to decouple NOP-mediated neurological effects from classical opioid receptor signaling in complex tissue or animal models.
Compared to benchmark NOP antagonists like J-113397, which rely on a complex 1,3-dihydro-2H-benzimidazol-2-one system and require strict control of (3R,4R) stereocenters [1], SR-16430 utilizes a straightforward 4-arylpiperidin-4-ol architecture [2]. The absence of chiral centers on the primary pharmacological scaffold eliminates the risk of enantiomeric impurity during synthesis and scale-up. This structural streamlining ensures that lot-to-lot procurement of SR-16430 yields highly consistent physicochemical properties, reducing the analytical burden associated with chiral chromatography and enantiomeric excess (ee) validation [2].
| Evidence Dimension | Stereochemical Complexity and Manufacturing Reproducibility |
| Target Compound Data | SR-16430 (Achiral 4-arylpiperidin-4-ol core) |
| Comparator Or Baseline | J-113397 (Chiral, requires specific (3R,4R) configuration) |
| Quantified Difference | 0 chiral centers requiring resolution vs. 2 chiral centers |
| Conditions | Chemical synthesis, scale-up, and quality control validation |
Buyers prioritizing high-throughput screening or large-scale formulation benefit from the achiral nature of SR-16430, which guarantees higher batch-to-batch reproducibility and lower analytical costs.
The incorporation of a 3-trifluoromethylphenyl group at the C4 position of the piperidine ring in SR-16430 provides a distinct physicochemical advantage over unhalogenated or simple alkyl-substituted analogs [1]. The strong electron-withdrawing nature and high lipophilicity of the CF3 group enhance the compound's metabolic resistance against cytochrome P450-mediated aromatic oxidation. When compared to standard non-fluorinated piperidine baselines, the CF3 modification significantly improves blood-brain barrier (BBB) penetration and extends the functional half-life in vivo, making it a highly effective reference standard for central nervous system (CNS) targeted assays [1].
| Evidence Dimension | Physicochemical Stability and Lipophilicity |
| Target Compound Data | SR-16430 (Contains C4 3-trifluoromethylphenyl group) |
| Comparator Or Baseline | Unhalogenated 4-arylpiperidine analogs |
| Quantified Difference | Enhanced lipophilicity and blocked sites of aromatic oxidation |
| Conditions | In vitro metabolic stability assays and CNS penetration models |
The trifluoromethyl modification ensures that the procured compound maintains structural integrity and sufficient CNS exposure during extended in vivo neuropharmacological studies.
SR-16430 is a highly suitable procurement choice for laboratories conducting functional screening of novel opioid and nociceptin ligands. Its 10-fold selectivity allows researchers to selectively block NOP receptors in tissue preparations, thereby isolating and quantifying the μ-opioid-specific effects of mixed-action candidates (such as SR-16435) without assay interference [1].
Due to its structurally straightforward, achiral 4-arylpiperidin-4-ol core, SR-16430 serves as a highly reproducible benchmark for medicinal chemistry programs developing next-generation non-peptide NOP antagonists. It provides a reliable baseline for structure-activity relationship (SAR) studies, avoiding the stereochemical confounding factors present when using chiral benchmarks like J-113397 [2].
The enhanced lipophilicity and metabolic stability imparted by the 3-trifluoromethylphenyl group make SR-16430 particularly suited for in vivo central nervous system studies. It is procured to evaluate the role of endogenous nociceptin in pain modulation, anxiety, and reward pathways, where sustained blood-brain barrier penetration and resistance to rapid enzymatic degradation are critical for assay success [3].